molecular formula C6H4BrF3N2O B2942478 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol CAS No. 1240602-39-4

5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol

Cat. No.: B2942478
CAS No.: 1240602-39-4
M. Wt: 257.01
InChI Key: OKPVWODKHJZUGG-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry and agrochemical discovery. The presence of both bromo and trifluoromethyl groups on the pyrimidine ring makes this molecule a valuable and versatile building block for the synthesis of more complex derivatives. The pyrimidine scaffold is a privileged structure in drug discovery, known for its ability to interact with a wide range of biological targets by forming effective hydrogen bonds and acting as a bioisostere for phenyl and other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of lead compounds . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the handling of chemical substances.

Properties

IUPAC Name

5-bromo-2-methyl-4-(trifluoromethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2O/c1-2-11-4(6(8,9)10)3(7)5(13)12-2/h1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPVWODKHJZUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol typically involves the reaction of 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol with bromine. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst to facilitate the bromination process. Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .

Scientific Research Applications

5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol involves its interaction with specific molecular targets in biological systems. It can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in pathogens. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively and reach its targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with four structural analogs, highlighting substituent differences and molecular properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol 1240602-39-4 C₆H₄BrF₃N₂O 257.01 2-CH₃, 5-Br, 6-CF₃, 4-OH
5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol 942060-14-2 C₅H₂BrF₃N₂O 242.98 5-Br, 6-CF₃, 4-OH
5-Bromo-6-methylpyrimidin-4-ol 3438-52-6 C₅H₅BrN₂O 189.01 5-Br, 6-CH₃, 4-OH
5-Bromo-2-methylpyrimidin-4-ol 67383-35-1 C₅H₅BrN₂O 189.01 2-CH₃, 5-Br, 4-OH
2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol 1240599-08-9 C₅H₂ClF₃N₂O 198.53 2-Cl, 6-CF₃, 4-OH

Key Observations :

  • Trifluoromethyl Group (CF₃) : The presence of CF₃ at position 6 (target compound and analog 942060-14-2) increases molecular weight and introduces strong electron-withdrawing effects, enhancing stability and acidity of the hydroxyl group .
  • Methyl Group (CH₃) : The 2-CH₃ substituent in the target compound adds steric bulk and lipophilicity compared to analogs lacking this group (e.g., 942060-14-2) .
  • Bromine vs. Chlorine : Bromine’s larger atomic radius (compared to chlorine in analog 1240599-08-9) may influence halogen bonding and biological activity .

Biological Activity

5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol is a pyrimidine derivative known for its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6_6H4_4BrF3_3N2_2O
  • Molecular Weight : 257.01 g/mol
  • Structure : The compound features a pyrimidine ring substituted with a bromine atom, a trifluoromethyl group, and a hydroxyl group, enhancing its chemical properties and biological potential .

Synthesis

The synthesis of this compound typically involves multi-step reactions, including substitution reactions where the bromine atom can be replaced by various nucleophiles. The trifluoromethyl group contributes to the compound's lipophilicity and stability, making it suitable for drug development .

Antiviral and Anticancer Properties

Research indicates that this compound exhibits significant antiviral and anticancer properties. It acts as an intermediate in synthesizing various biologically active compounds. The compound has been shown to inhibit cell proliferation in cancer cell lines with an IC50_{50} value of 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells .

The mechanism of action involves the compound's interaction with specific molecular targets within biological systems. It can inhibit enzyme activity or disrupt essential biological processes in pathogens. The trifluoromethyl group enhances its ability to penetrate cell membranes effectively .

Case Studies and Research Findings

  • Anticancer Studies :
    • A study demonstrated that treatment with this compound significantly inhibited lung metastasis in mice models inoculated with MDA-MB-231 TNBC cells .
    • The compound exhibited a selective index favoring cancer cells over non-cancerous cells, indicating its potential for targeted cancer therapy.
  • Pharmacokinetics :
    • The compound showed a favorable pharmacokinetic profile with sufficient oral bioavailability (31.8%) and clearance rates indicative of efficient metabolism .
  • Toxicity Assessment :
    • In toxicity studies conducted on Kunming mice, no acute toxicity was observed at concentrations up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Comparative Analysis

The following table compares this compound with similar compounds regarding their structural features and biological activities:

Compound NameCAS NumberSimilarityNotable Activity
5-Bromo-2-methylpyrimidin-4-ol3438-52-60.81Reduced activity due to lack of trifluoromethyl group
5-Bromo-6-(trifluoromethyl)-4-pyrimidinol1240602-39-40.94Similar activity profile
5-Bromo-4-methoxy-6-(trifluoromethyl)pyrimidine447402-02-00.91Enhanced activity due to methoxy substitution

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